molecular formula C14H29BO2 B14125841 diisopropoxy-[(Z)-oct-1-enyl]-borane CAS No. 86595-40-6

diisopropoxy-[(Z)-oct-1-enyl]-borane

Cat. No.: B14125841
CAS No.: 86595-40-6
M. Wt: 240.19 g/mol
InChI Key: OXGDIVNKSSEJAT-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropoxy-[(Z)-oct-1-enyl]-borane is a boron-based organometallic reagent featuring two isopropoxy groups and a (Z)-configured oct-1-enyl substituent bonded to a central boron atom. This compound is notable for its role in stereoselective organic synthesis, particularly in constructing Z-configured trisubstituted alkenes. For example, it enables one-pot esterification and ring-closing metathesis reactions, as demonstrated in the total synthesis of ansamycin antibiotics like (+)-mycotrienol and (+)-mycotrienin I . The Z-selectivity arises from the steric and electronic effects of the isopropoxy groups, which direct alkene formation while minimizing isomerization.

Properties

CAS No.

86595-40-6

Molecular Formula

C14H29BO2

Molecular Weight

240.19 g/mol

IUPAC Name

[(Z)-oct-1-enyl]-di(propan-2-yloxy)borane

InChI

InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h11-14H,6-10H2,1-5H3/b12-11-

InChI Key

OXGDIVNKSSEJAT-QXMHVHEDSA-N

Isomeric SMILES

B(/C=C\CCCCCC)(OC(C)C)OC(C)C

Canonical SMILES

B(C=CCCCCCC)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropoxy-[(Z)-oct-1-enyl]-borane typically involves the reaction of oct-1-enylboronic acid with isopropanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diisopropoxy-[(Z)-oct-1-enyl]-borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.

    Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisopropoxy-[(Z)-oct-1-enyl]-borane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

    Medicine: Research is ongoing into its use as a precursor for boron-containing drugs, which may have unique therapeutic properties.

    Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.

Mechanism of Action

The mechanism by which diisopropoxy-[(Z)-oct-1-enyl]-borane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Borane Compounds

Structural Analogues and Reactivity

Table 1: Structural and Functional Comparison of Borane Derivatives
Compound Substituents Key Reactivity/Application Stability/Selectivity Reference
Diisopropoxy-[(Z)-oct-1-enyl]-borane 2 isopropoxy + (Z)-oct-1-enyl Z-alkene formation in ansamycin synthesis Steric protection from isopropoxy groups
Allyl(diisopropoxy)borane 2 isopropoxy + allyl group Z-configured trisubstituted alkenes Similar steric guidance
Methyphosphine diester-borane (25) Methylphosphine + borane complex Neutral DNA analogs with enhanced cellular uptake Hydrolytic stability
Vinyloxyboranes Vinyloxy + borane Stereoselective erythro/threo ketols Tunable via substituents
BH₃-PMEApp/BH₃-PMPApp Boranophosphonate + nucleotide HIV reverse transcriptase inhibition Improved binding kinetics
Difluorophosphine borane (HF₂PBH₃) Difluorophosphine + borane Structural rigidity (high rotational barrier) Thermal stability (~3600–4500 cal/mol barrier)

Key Observations :

  • Substituent Effects: Diisopropoxy groups in the target compound enhance Z-selectivity by sterically hindering alternative configurations, akin to allyl(diisopropoxy)borane . In contrast, boranophosphonates (e.g., BH₃-PMEApp) leverage borane’s electron-deficient nature to stabilize phosphonate linkages in biochemical contexts .
  • Stereochemical Control : While vinyloxyboranes enable erythro/threo selectivity in aldol reactions , this compound focuses on Z-alkene geometry, critical for natural product synthesis .
Table 2: Stability and Application Profiles
Compound Stability Profile Primary Application
This compound Moderate; stabilized by isopropoxy groups Total synthesis of antibiotics
Boranephosphonate DNA (bpDNA) Hydrolytically stable (vs. phosphate diesters) Stable DNA/RNA analogs for therapeutics
1-Methylimidazole borane/tetrazole Hypergolic ignition (25 ms delay) Green hypergolic fuels
Triethylborane Air-sensitive; requires inert handling Initiation of radical reactions

Key Observations :

  • Stability Mechanisms : The target compound’s stability derives from isopropoxy groups, whereas boranephosphonates achieve hydrolytic stability via P(III)-borane complexation . Difluorophosphine borane’s stability arises from a high rotational barrier (~3600–4500 cal/mol) .
  • Divergent Applications: this compound is specialized for synthetic chemistry, while borane-tetrazole systems () and boranophosphonates () target energetic materials and biochemistry, respectively.

Mechanistic and Stereochemical Comparisons

  • Z-Selectivity : The target compound and allyl(diisopropoxy)borane both exploit bulky isopropoxy groups to enforce Z-configuration during alkene formation, contrasting with vinyloxyboranes, which dictate aldol stereochemistry via boron-oxygen coordination .
  • Reaction Scope : Borane-mediated reactions span alkene synthesis (), nucleotide analog design (), and hypergolic ignition (). The target compound’s niche lies in complex natural product assembly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.